molecular formula C22H24O7 B3029320 Neoanhydropodophyllol CAS No. 62287-47-2

Neoanhydropodophyllol

Cat. No. B3029320
CAS RN: 62287-47-2
M. Wt: 400.4 g/mol
InChI Key: GAPFRQMOPFLDIS-YJPXFSGGSA-N
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Description

Neoanhydropodophyllol is a cyclolignan derivative with antineoplastic activity . It displays cytotoxicity against several cancer cells, including leukemia, lung carcinoma, and colon carcinoma . The molecular formula of Neoanhydropodophyllol is C22H24O7 .


Molecular Structure Analysis

The molecular structure of Neoanhydropodophyllol is complex, with a molecular weight of 400.4 g/mol . The exact 3D conformer and 2D structure can be found in the PubChem database .


Physical And Chemical Properties Analysis

Neoanhydropodophyllol has a molecular weight of 400.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 . It also has a rotatable bond count of 5 . The exact mass of Neoanhydropodophyllol is 400.15220310 g/mol .

Scientific Research Applications

Bioremediation Potential

Neoanhydropodophyllol has been explored for its potential in bioremediation, particularly in the context of aquatic environments contaminated by pesticides. A study involving Pseudomonas monteilii and duckweed (Lemna aequinoctialis) revealed that certain strains could significantly enhance the removal of neonicotinoids, including dinotefuran, thiacloprid, and imidaclothiz, from water. This research indicates a novel approach to the bioremediation of neonicotinoids in aquatic systems using a plant-microbe partnership (Cai et al., 2022).

Role in Fungal-Plant Symbiosis

Neoanhydropodophyllol has also been studied in the context of endophytic fungi, particularly Neotyphodium species, and their relationships with host plants. These fungi are known to improve the host's tolerance to biotic and abiotic stresses, including heavy metal soil contamination. Research on tall fescue revealed that endophyte infection can benefit plant growth and tolerance to nickel stress, indicating a complex interplay between the endophyte, the host plant genotype, and environmental stressors (Mirzahosseini et al., 2014).

Enhancing Plant Resistance to Stress

In a broader agricultural context, neoanhydropodophyllol-related compounds have been associated with enhancing plant resistance to environmental stresses. For example, studies on perennial ryegrass indicated that endophytes could improve plant growth and seed yield under certain conditions, demonstrating the potential use of these fungal symbionts in improving agricultural productivity (Hesse et al., 2004).

Neuroprotective Properties

There is also evidence suggesting potential neuroprotective properties of neoanhydropodophyllol. For instance, Rhynchophylline, an active component isolated from species of the genus Uncaria, which includes neoanhydropodophyllol, has shown neuroprotective activity against methamphetamine cytotoxicity in cultured rat neurons. This indicates its potential therapeutic applications in protecting the central nervous system from drug-induced damage (Xu et al., 2012).

Potential Anti-Cancer Applications

Furthermore, neoanhydropodophyllol derivatives have been investigated for their anti-cancer properties. A study on neo-tanshinlactone analogues, for example, found that certain compounds exhibited potent and selective anti-breast cancer activity. This research highlights the potential of neoanhydropodophyllol and its derivatives as candidates for developing new anti-cancer therapies (Wang et al., 2006).

Mechanism of Action

Target of Action

Neoanhydropodophyllol, a cyclolignan derivative, exhibits potent antineoplastic activity . The primary targets of this compound are various cancer cell lines, including leukemia, lung carcinoma, and colon carcinoma . These cells play a crucial role in the proliferation and progression of the respective cancers.

Mode of Action

It is known to exert cytotoxic effects on its target cells . This suggests that the compound may interact with its targets, leading to changes that inhibit the growth and proliferation of the cancer cells.

Result of Action

The primary result of Neoanhydropodophyllol’s action is the inhibition of growth and proliferation of various cancer cells . This is achieved through its cytotoxic effects, which likely involve interference with cellular functions critical for cell growth and division.

properties

IUPAC Name

[(1R,11R,12R,15R)-11-(3,4,5-trimethoxyphenyl)-5,7,14-trioxatetracyclo[10.2.1.02,10.04,8]pentadeca-2,4(8),9-trien-15-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O7/c1-24-18-4-11(5-19(25-2)22(18)26-3)20-12-6-16-17(29-10-28-16)7-13(12)21-14(8-23)15(20)9-27-21/h4-7,14-15,20-21,23H,8-10H2,1-3H3/t14-,15-,20+,21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPFRQMOPFLDIS-YJPXFSGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3COC(C3CO)C4=CC5=C(C=C24)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@H]3CO[C@H]([C@H]3CO)C4=CC5=C(C=C24)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Neoanhydropodophyllol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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